molecular formula C16H26N4O4 B1674844 Leuteonosticon CAS No. 49760-92-1

Leuteonosticon

Cat. No.: B1674844
CAS No.: 49760-92-1
M. Wt: 338.4 g/mol
InChI Key: WKRBQSKJRZKXAH-SRVKXCTJSA-N
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Description

Leuteonosticon is a naturally occurring compound that has gained significant attention in recent years due to its potential therapeutic and environmental applications. It is a member of the flavonoid family and is found in various plant species, including Leucosidea sericea, from which it derives its name.

Preparation Methods

Synthetic Routes and Reaction Conditions: Leuteonosticon can be synthesized through several methods, including the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS). The process involves the dilution of the chemical standard, optimization of ionization energy, and chromatography optimization .

Industrial Production Methods: Industrial production of this compound typically involves preparative high-performance liquid chromatography (HPLC) for the isolation and purification of the compound from natural sources . This method ensures high purity and yield, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Leuteonosticon undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Leuteonosticon has a wide range of scientific research applications:

    Chemistry: Used as a standard in analytical chemistry for method development and validation.

    Biology: Studied for its role in plant metabolism and its potential as a natural pesticide.

    Medicine: Investigated for its anti-inflammatory, antioxidant, and anticancer properties.

    Industry: Utilized in the development of environmentally friendly dyes and pigments.

Mechanism of Action

The mechanism of action of Leuteonosticon involves its interaction with various molecular targets and pathways. It exerts its effects primarily through the modulation of oxidative stress and inflammation pathways. This compound can inhibit the activity of enzymes involved in the production of reactive oxygen species, thereby reducing oxidative damage .

Comparison with Similar Compounds

Leuteonosticon is unique among flavonoids due to its specific structural features and biological activities. Similar compounds include quercetin, kaempferol, and myricetin. Compared to these compounds, this compound has shown higher potency in certain biological assays, making it a promising candidate for further research and development .

Properties

IUPAC Name

(2S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]-5-oxopyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O4/c1-9(2)8-11(19-15(23)10-5-6-13(21)18-10)16(24)20-7-3-4-12(20)14(17)22/h9-12H,3-8H2,1-2H3,(H2,17,22)(H,18,21)(H,19,23)/t10-,11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKRBQSKJRZKXAH-SRVKXCTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)N)NC(=O)C2CCC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N)NC(=O)[C@@H]2CCC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60964396
Record name 5-Hydroxy-N-(1-{2-[hydroxy(imino)methyl]pyrrolidin-1-yl}-4-methyl-1-oxopentan-2-yl)-3,4-dihydro-2H-pyrrole-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60964396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49760-92-1
Record name 5-Oxo-L-prolyl-L-leucyl-L-prolinamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=49760-92-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Leuteonosticon
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049760921
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hydroxy-N-(1-{2-[hydroxy(imino)methyl]pyrrolidin-1-yl}-4-methyl-1-oxopentan-2-yl)-3,4-dihydro-2H-pyrrole-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60964396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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